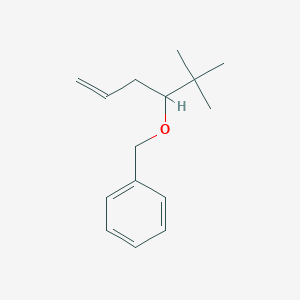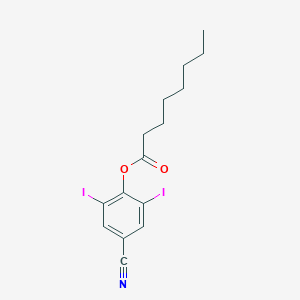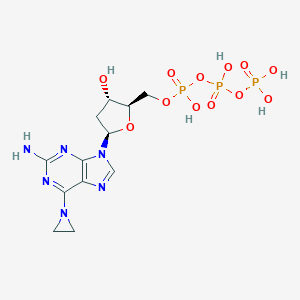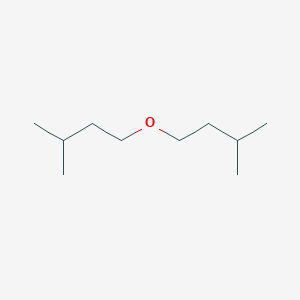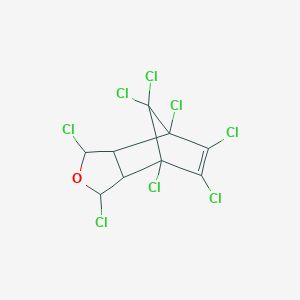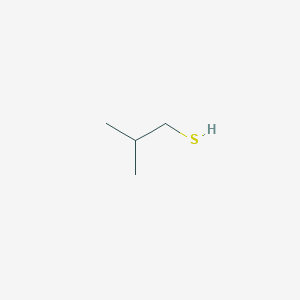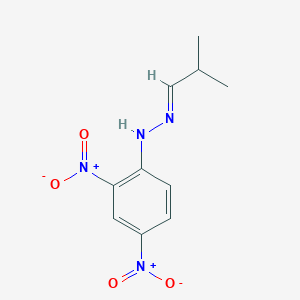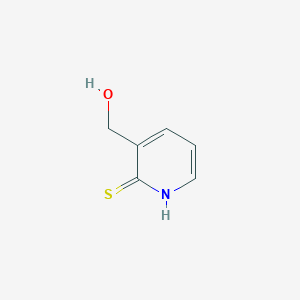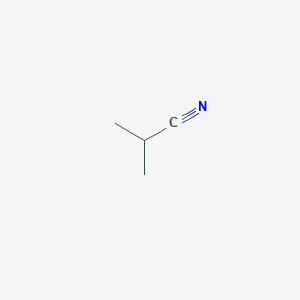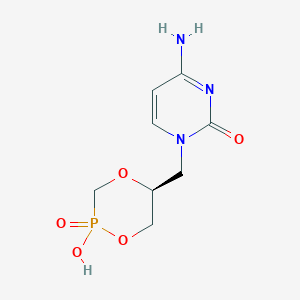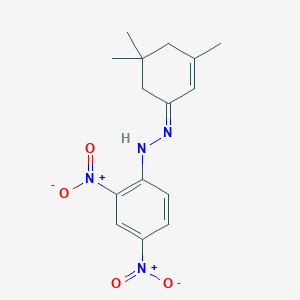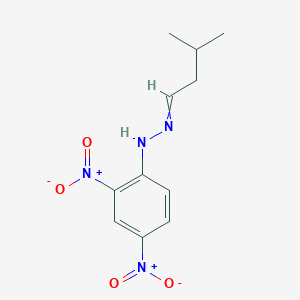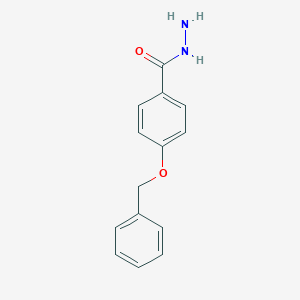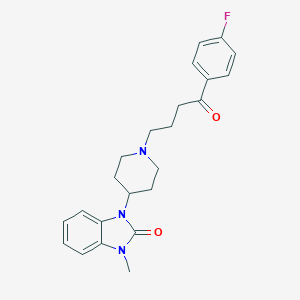![molecular formula C10H15NO B166296 2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile CAS No. 131488-86-3](/img/structure/B166296.png)
2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile, also known as ADCA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. ADCA is a cyclobutane derivative that has been synthesized through different methods, and its mechanism of action and physiological effects have been studied extensively.
Applications De Recherche Scientifique
2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile has been found to exhibit antitumor activity and has been used as a starting material for the synthesis of potential anticancer agents. 2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile has also been used as a chiral building block in the synthesis of biologically active compounds. In materials science, 2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile has been used as a precursor for the synthesis of cyclobutane-containing polymers with unique properties. In organic synthesis, 2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile has been used as a starting material for the synthesis of various cyclobutane derivatives.
Mécanisme D'action
The mechanism of action of 2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile is not fully understood. However, it is believed that 2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile may exert its antitumor activity through the inhibition of DNA topoisomerase II, an enzyme that is essential for DNA replication and transcription. 2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile has also been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Effets Biochimiques Et Physiologiques
2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile has been found to exhibit antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. 2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile has also been found to exhibit antibacterial activity against Staphylococcus aureus and Escherichia coli. In addition, 2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile has been found to exhibit anti-inflammatory activity and has been used as a potential treatment for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile has several advantages for lab experiments, including its ease of synthesis, high purity, and stability. However, 2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile also has some limitations, including its low solubility in water, which may limit its bioavailability and efficacy.
Orientations Futures
For the research and development of 2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile include the synthesis of 2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile derivatives with improved activity and selectivity, the development of 2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile-based polymers, and the investigation of its potential use as a treatment for inflammatory diseases and bacterial infections.
Méthodes De Synthèse
2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile can be synthesized through various methods, including the reaction of 2,3-dimethyl-2-butene with acrylonitrile and the reaction of 2,3-dimethyl-1,3-butadiene with acrylonitrile. The latter method involves the use of a palladium catalyst and results in higher yields of 2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile. The synthesized 2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile can be purified through recrystallization and column chromatography.
Propriétés
Numéro CAS |
131488-86-3 |
|---|---|
Nom du produit |
2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile |
Formule moléculaire |
C10H15NO |
Poids moléculaire |
165.23 g/mol |
Nom IUPAC |
2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile |
InChI |
InChI=1S/C10H15NO/c1-7(12)9-6-8(4-5-11)10(9,2)3/h8-9H,4,6H2,1-3H3/t8-,9+/m1/s1 |
Clé InChI |
VILTYDDIGXXGBZ-BDAKNGLRSA-N |
SMILES isomérique |
CC(=O)[C@@H]1C[C@H](C1(C)C)CC#N |
SMILES |
CC(=O)C1CC(C1(C)C)CC#N |
SMILES canonique |
CC(=O)C1CC(C1(C)C)CC#N |
Synonymes |
Cyclobutaneacetonitrile, 3-acetyl-2,2-dimethyl-, (1S-trans)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



